N-Benzyl-2,4-dinitroaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,4-dinitroaniline consists of a benzyl group attached to a 2,4-dinitroaniline . The molecule has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 444.5±40.0 °C at 760 mmHg, and a flash point of 222.6±27.3 °C . It has a molar refractivity of 73.4±0.3 cm3, a polar surface area of 104 Å2, and a molar volume of 193.3±3.0 cm3 .Scientific Research Applications
Crystal Structure Analysis
N-Benzyl-2,4-dinitroaniline has been studied in the context of crystal structure analysis. An example is the comparison of its crystal structure with other dinitroaniline isomers, such as 2,6-dinitroaniline, to understand the effect of substituents on ring bond angles and overall molecular shape (Párkányi & Kălmăn, 1984).
Antimicrobial Applications
Research has also been conducted on the antimicrobial properties of this compound derivatives. For instance, certain 2,4-dinitrophenylsulfonamides, including N-Benzyl-2,4-dinitrobenzenesulfonamide, have shown effectiveness against Mycobacterium tuberculosis, exhibiting higher potency than some clinical agents (Malwal et al., 2012).
Chemical Synthesis and Protecting Groups
In chemical synthesis, derivatives of this compound, like 2,4-dinitrobenzyl, are proposed as temporary protecting groups for certain functions in oligonucleotide synthesis. This application is based on studies of the rates of nucleophilic dealkylation of phosphotriesters (Christadoulou & Reese, 1983).
Mechanism of Action
- By binding to tubulin, they interfere with microtubule assembly and function, disrupting cell division and growth .
- Downstream effects include impaired root development and abnormal helical growth in some resistant plant species .
- Metabolism and Excretion : Dinitroanilines do not directly inhibit seed germination but impact post-germination growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
N-Benzyl-2,4-dinitroaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity through repeated exposure, with the target organs being the blood and hematopoietic system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
N-benzyl-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWSYMASYLDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323446 | |
Record name | N-Benzyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-38-5 | |
Record name | NSC404032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about N-Benzyl-2,4-dinitroaniline in solution can be derived from the proton magnetic resonance study?
A1: The study reveals that this compound exhibits long-range coupling between the NH proton and the 5-proton of the nitrophenyl ring in certain solvents. [] This coupling, observed in non-polar and weakly polar solvents, suggests the presence of intramolecular hydrogen bonding between the NH and the 2-nitro groups. Interestingly, this coupling is temperature-dependent in dimethyl sulfoxide, a highly polar solvent. [] Furthermore, chemical shift data indicates that ortho-nitrodiphenylamines, including this compound, likely adopt a non-planar skew conformation when in solution. []
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